Bienvenue dans la boutique en ligne BenchChem!

Idh2R140Q-IN-1

Acute Myeloid Leukemia IDH2 R140Q Enzymatic Inhibition

Idh2R140Q-IN-1 (compound C6) is a macrocyclic small-molecule inhibitor rationally designed to target the mutant isocitrate dehydrogenase 2 (IDH2) enzyme bearing the R140Q substitution, a prevalent driver mutation in acute myeloid leukemia (AML). It is a tool compound originating from a conformational restriction strategy applied to the approved IDH2 inhibitor enasidenib (AG-221), and is characterized by a molecular formula of C₂₂H₂₀F₆N₆ (MW 482.42) with CAS number 2469044-23-1.

Molecular Formula C22H20F6N6
Molecular Weight 482.4 g/mol
Cat. No. B12401043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIdh2R140Q-IN-1
Molecular FormulaC22H20F6N6
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESC1CCCNC2=NC(=NC(=N2)C3=NC(=CC=C3)C(F)(F)F)NC4=CC(=CC(=C4)C(F)(F)F)CC1
InChIInChI=1S/C22H20F6N6/c23-21(24,25)14-10-13-6-3-1-2-4-9-29-19-32-18(33-20(34-19)30-15(11-13)12-14)16-7-5-8-17(31-16)22(26,27)28/h5,7-8,10-12H,1-4,6,9H2,(H2,29,30,32,33,34)
InChIKeyUTJJIEVWKZKWEI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Idh2R140Q-IN-1: A Macrocyclic IDH2 R140Q Inhibitor with Differentiated Potency for AML Research Procurement


Idh2R140Q-IN-1 (compound C6) is a macrocyclic small-molecule inhibitor rationally designed to target the mutant isocitrate dehydrogenase 2 (IDH2) enzyme bearing the R140Q substitution, a prevalent driver mutation in acute myeloid leukemia (AML) [1]. It is a tool compound originating from a conformational restriction strategy applied to the approved IDH2 inhibitor enasidenib (AG-221), and is characterized by a molecular formula of C₂₂H₂₀F₆N₆ (MW 482.42) with CAS number 2469044-23-1 [1]. Its primary reported application is the reduction of the oncometabolite D-2-hydroxyglutarate (D-2-HG) in IDH2 R140Q-dependent cellular models of AML [1].

Why Idh2R140Q-IN-1 Cannot Be Interchanged with Standard IDH2 R140Q Inhibitors


The IDH2 R140Q inhibitor landscape encompasses significant structural and pharmacological diversity, including the FDA-approved drug enasidenib (AG-221), the allosteric probe AGI-6780, and newer agents such as CP-17 and SH1573 [1][2]. Despite sharing a common nominal target, these compounds diverge markedly in their primary potency, mutant-versus-wild-type selectivity windows, binding modes, and in vivo pharmacokinetic profiles [1]. Substituting one for another without considering these dimensions risks selecting a compound with insufficient enzymatic blockade to achieve robust D-2-HG suppression, off-target activity against wild-type IDH2 that confounds phenotypic interpretation, or suboptimal exposure in animal models. The quantitative evidence summarized below establishes exactly where Idh2R140Q-IN-1 differentiates from the most frequently compared alternatives.

Idh2R140Q-IN-1: Quantitative Differentiation Evidence Against Key Comparators


Superior IDH2 R140Q Enzymatic Inhibitory Potency vs. FDA-Approved Enasidenib (AG-221)

Idh2R140Q-IN-1 (compound C6) demonstrated superior inhibitory potency against the IDH2 R140Q mutant enzyme compared to the FDA-approved IDH2 inhibitor enasidenib (AG-221) [1]. The macrocyclic design of C6 resulted in a 6.1 nM IC50 value, representing a 16.4-fold improvement over enasidenib [1][2]. This comparison is derived from the same primary research study where both compounds were evaluated [1].

Acute Myeloid Leukemia IDH2 R140Q Enzymatic Inhibition IC50

Improved IDH2 R140Q Inhibition Versus the Allosteric Probe AGI-6780

Idh2R140Q-IN-1 shows a 3.8-fold improvement in enzymatic potency over the commonly used allosteric IDH2 R140Q inhibitor AGI-6780 (IC50 23 nM [2]) [1]. While AGI-6780 is widely utilized as a chemical probe (IC50 23 ± 1.7 nM [2]), its primary binding mode is allosteric at the dimer interface, whereas Idh2R140Q-IN-1 is rationally designed as a macrocyclic inhibitor providing a distinct binding mode with enhanced potency [1][2].

IDH2 R140Q Allosteric Inhibition AGI-6780 Selectivity

Enhanced 2-Hydroxyglutarate (2-HG) Suppression in Cellular Context vs. Enasidenib

In addition to its biochemical potency, Idh2R140Q-IN-1 displayed excellent cellular activity of 2-HG suppression in vitro, and the primary publication explicitly states that compound C6 exhibited better IDH2R140Q inhibitory potency than AG-221 (enasidenib) and showed excellent 2-HG suppression [1]. The mesylate salt form of C6 further demonstrated favorable pharmacokinetic profiles, indicating that the improved in vitro biochemical activity translated to effective cellular target engagement [1].

2-Hydroxyglutarate D-2-HG Cellular Pharmacodynamics AML

Favorable Pharmacokinetic Profile via Mesylate Salt Formulation

The mesylate salt of compound C6 displayed good pharmacokinetic profiles, a feature not uniformly reported across comparator compounds such as CP-17, SH1573, or AGI-6780 [1]. While many IDH2 R140Q inhibitors in the preclinical space lack reported systemic exposure data, the primary publication explicitly documents favorable PK properties for the C6 mesylate salt, enabling progression to in vivo efficacy studies [1]. For comparison, AGI-6780 requires intraperitoneal administration at 50 mg/kg twice daily in xenograft models to achieve pharmacodynamic effects [2].

Pharmacokinetics Mesylate Salt In Vivo Exposure Oral Bioavailability

Structural Novelty and Validated Binding Mode Versus Repurposed Scaffolds

Idh2R140Q-IN-1 was designed using a conformational restriction strategy on the enasidenib scaffold, yielding a macrocyclic architecture that is structurally distinct from the linear enasidenib analogue series [1]. Computational docking and molecular dynamics simulations confirmed a strong binding mode to the IDH2 R140Q protein [1]. This contrasts with enasidenib analogues (e.g., compounds 6c, 6e, 7c from the s-triazine series [2]), which share a common linear scaffold with incremental modifications but have not demonstrated the same level of potency improvement.

Macrocyclic Inhibitor Conformational Restriction Computational Docking Molecular Dynamics

Idh2R140Q-IN-1: Optimal Procurement-Driven Research and Industrial Application Scenarios


Biochemical Screening and SAR Profiling of IDH2 R140Q Inhibitors

With an enzymatic IC50 of 6.1 nM against IDH2 R140Q, representing a ~16.4-fold improvement over the reference standard enasidenib (100 nM) [1][2], Idh2R140Q-IN-1 serves as a high-potency benchmark compound for establishing assay sensitivity windows in biochemical screening campaigns. Its macrocyclic scaffold and validated binding mode provide a structurally distinct reference for selectivity panel design, enabling robust discrimination between true mutant-selective hits and promiscuous binders [1].

Cellular Pharmacodynamic Studies of D-2-HG Suppression in AML Models

For cellular pharmacology requiring robust suppression of the oncometabolite D-2-HG, Idh2R140Q-IN-1 has demonstrated excellent 2-HG suppression activity in IDH2 R140Q-expressing AML cells, outperforming enasidenib in direct head-to-head comparison [1]. This makes it particularly well-suited for dose-response studies examining the relationship between 2-HG levels, DNA methylation, and cellular differentiation endpoints in TF-1 erythroleukemia cells or patient-derived AML models harboring the R140Q mutation [1].

In Vivo Proof-of-Concept Studies Using the Mesylate Salt Formulation

The mesylate salt of C6 has been characterized for favorable pharmacokinetic profiles [1], enabling systemic exposure in rodent models for in vivo target engagement and efficacy studies. By contrast, AGI-6780 requires 50 mg/kg intraperitoneal dosing to achieve pharmacodynamic effects [3], highlighting the formulation advantage for research programs prioritizing oral dosing feasibility. Idh2R140Q-IN-1 is therefore positioned for AML xenograft or syngeneic models where sustained mutant IDH2 inhibition and D-2-HG reduction are primary endpoints [1][3].

Medicinal Chemistry Starting Point for Macrocyclic IDH2 Inhibitor Optimization

The conformational restriction strategy that yielded Idh2R140Q-IN-1 provides a validated macrocyclic starting point distinct from the predominant linear enasidenib analogue chemical space [1]. With computational docking and molecular dynamics simulations confirming its binding interactions [1], the scaffold is amenable to further optimization of selectivity, metabolic stability, and hERG liability, offering a proprietary chemotype for drug discovery programs targeting IDH2-mutant hematologic malignancies [1][4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for Idh2R140Q-IN-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.